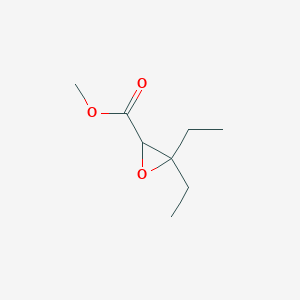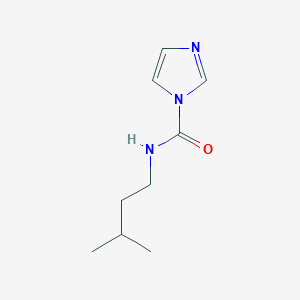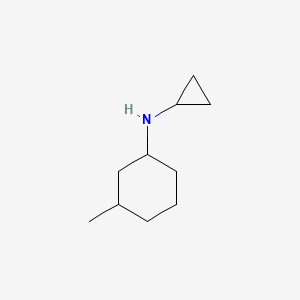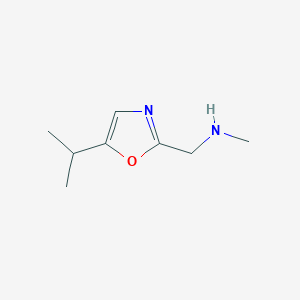
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a propylsulfanyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Propylsulfanyl Group: This step may involve nucleophilic substitution reactions where a propylsulfanyl group is introduced to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified sulfanyl derivatives.
Substitution Products: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: The compound’s stereochemistry makes it useful for studying stereochemical effects in reactions.
Biology and Medicine
Pharmacological Research: Potential use in the development of new drugs due to its unique structure.
Biochemical Studies: Used to study the interactions of sulfanyl and hydroxyl groups in biological systems.
Industry
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfanyl and hydroxyl groups could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
(1S,3s)-3-(ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group.
Uniqueness
Larger Alkyl Group: The propylsulfanyl group provides different steric and electronic properties compared to methyl or ethyl analogs.
Potential for Unique Interactions: The larger alkyl group might result in unique interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H14OS |
|---|---|
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
3-propylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3 |
Clé InChI |
DTRBHFLOKBXNOV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


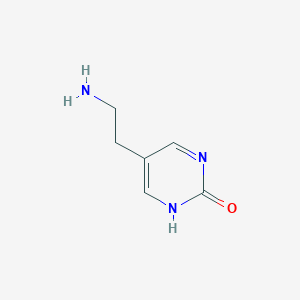


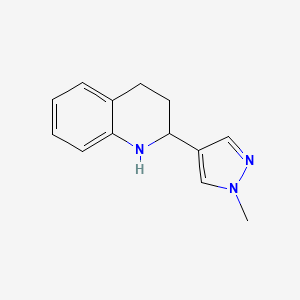
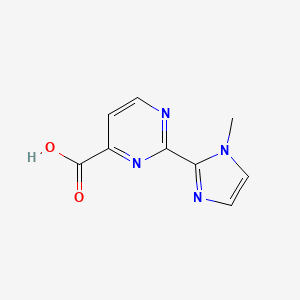
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
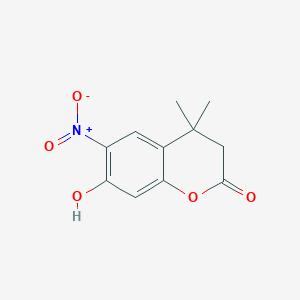
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
